molecular formula C13H13Cl B15160945 1-(1-Chloroethyl)-4-methylnaphthalene CAS No. 141998-56-3

1-(1-Chloroethyl)-4-methylnaphthalene

Cat. No.: B15160945
CAS No.: 141998-56-3
M. Wt: 204.69 g/mol
InChI Key: PTIGZEWNYXMXDQ-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-4-methylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloroethyl group and a methyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Chloroethyl)-4-methylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 4-methylnaphthalene with 1-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(1-Chloroethyl)-4-methylnaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the chloroethyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), Lewis acids (aluminum chloride)

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

Major Products Formed

    Substitution: Amino or thiol derivatives

    Oxidation: Hydroxyl or carbonyl derivatives

    Reduction: Ethyl derivatives

Scientific Research Applications

1-(1-Chloroethyl)-4-methylnaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Chloroethyl)-4-methylnaphthalene involves its interaction with molecular targets through various pathways. The chloroethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can result in the modulation of biological pathways, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Chloroethyl)-naphthalene
  • 1-(1-Chloroethyl)-2-methylnaphthalene
  • 1-(1-Chloroethyl)-3-methylnaphthalene

Uniqueness

1-(1-Chloroethyl)-4-methylnaphthalene is unique due to the specific positioning of the chloroethyl and methyl groups on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

141998-56-3

Molecular Formula

C13H13Cl

Molecular Weight

204.69 g/mol

IUPAC Name

1-(1-chloroethyl)-4-methylnaphthalene

InChI

InChI=1S/C13H13Cl/c1-9-7-8-12(10(2)14)13-6-4-3-5-11(9)13/h3-8,10H,1-2H3

InChI Key

PTIGZEWNYXMXDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C(C)Cl

Origin of Product

United States

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